Azafenidin

Description

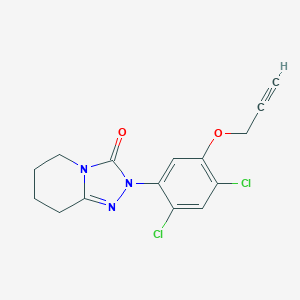

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(2,4-dichloro-5-prop-2-ynoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2N3O2/c1-2-7-22-13-9-12(10(16)8-11(13)17)20-15(21)19-6-4-3-5-14(19)18-20/h1,8-9H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOEMATDHVZOBSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=C(C=C(C(=C1)N2C(=O)N3CCCCC3=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2034205 | |

| Record name | Azafenidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68049-83-2 | |

| Record name | Azafenidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68049-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azafenidin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068049832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azafenidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-dichloro-5-prop-2-ynyloxyphenyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one;azafenidin (ISO) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZAFENIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQK9668H5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Basis of Azafenidin S Herbicidal Action

Protoporphyrinogen (B1215707) Oxidase (PPO) Inhibition

The primary mechanism of action of azafenidin, like other herbicides in the PPO inhibitor group, is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), also referred to as Protox. pioneer.com This enzyme plays a crucial role in the porphyrin biosynthetic pathway, which is essential for the production of chlorophyll (B73375) and heme in plants. chimia.chnih.gov

Molecular Mechanism of PPO Inhibition

Protoporphyrinogen oxidase catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. pioneer.comchimia.ch This reaction is the last common step in the biosynthesis of tetrapyrroles before the pathway branches to produce either chlorophyll (in chloroplasts) or heme (in mitochondria and other cellular compartments). chimia.chnih.gov this compound interferes with this enzymatic step by binding to the active site of the PPO enzyme. chimia.ch This binding prevents the conversion of protoporphyrinogen IX to protoporphyrin IX. pioneer.com

The active site of PPO is typically located in a hydrophobic cavity at the interface of the FAD-binding and substrate-binding domains, containing conserved amino acid residues critical for its function. chimia.ch PPO inhibitors, including this compound, are thought to bind to this site, effectively blocking the enzyme's activity. Research into the molecular interactions between PPOs and inhibitors has revealed insights into the structural basis of this inhibition. chimia.ch

Biochemical Pathways Affected in Target Organisms

The inhibition of PPO by this compound leads to a significant disruption in the porphyrin pathway. With the enzyme blocked, the substrate, protoporphyrinogen IX, accumulates within the plant cells. pioneer.comscielo.br While PPO is primarily located in the plastids (specifically, on the thylakoid and envelope membranes of chloroplasts) and mitochondria, the accumulated protoporphyrinogen IX can leak out of these organelles, particularly from the chloroplasts, into the cytoplasm. chimia.chnih.govscielo.br

In the cytoplasm, protoporphyrinogen IX is non-enzymatically oxidized by molecular oxygen to form protoporphyrin IX. chimia.chscielo.br Unlike protoporphyrinogen IX, protoporphyrin IX is a photodynamic compound. chimia.chscielo.br

Downstream Physiological and Cellular Effects in Plants

The accumulation of protoporphyrin IX in the cytoplasm has severe downstream consequences for plant cells, particularly in the presence of light. Protoporphyrin IX is a photosensitizer, meaning it can absorb light energy and transfer it to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) and other reactive oxygen species (ROS), such as superoxide (B77818) radicals, hydroxyl radicals, and hydrogen peroxide. pioneer.comchimia.chscielo.brcambridge.orgnih.gov

These ROS are extremely damaging to cellular components, especially lipid membranes. pioneer.comscielo.brcambridge.org The peroxidation of lipids in cell membranes, including the plasma membrane, chloroplast membranes, and mitochondrial membranes, leads to a rapid loss of membrane integrity and function. pioneer.comscielo.brcambridge.org This disruption causes cellular contents to leak out, resulting in rapid desiccation, chlorosis (yellowing), and necrosis (browning) of plant tissues. pioneer.comcambridge.org The visible symptoms of PPO inhibitor herbicide action, such as leaf bronzing, typically manifest within hours to a few days after application, especially under sunlight. pioneer.com

The disruption of cell membranes also impairs essential physiological processes such as photosynthesis and nutrient uptake, contributing to the plant's death. pioneer.comresearchgate.net

Comparative Analysis with Other PPO Inhibitors

This compound belongs to the N-phenyl-triazolinone chemical family, which is one of several chemical classes that inhibit PPO. hracglobal.comapsnet.orgmdpi.com Other chemical families of PPO inhibitors include diphenyl ethers, phenylpyrazoles, oxadiazoles, thiadiazoles, pyrimidinediones, oxazolidinediones, and N-phenyl-phthalimides. chimia.chcambridge.orgweedscience.org While all these compounds share the common mechanism of inhibiting PPO, they exhibit structural diversity, which can influence their binding affinity to the enzyme, their uptake and translocation within the plant, and their spectrum of weed control. chimia.chagropages.com

Research comparing this compound with other PPO inhibitors has been conducted to evaluate efficacy and selectivity. For instance, studies have compared this compound's weed control spectrum and crop tolerance in specific agricultural settings with herbicides like oxyfluorfen (B1678082), atrazine, diuron (B1670789), terbacil, and metribuzin (B1676530). agropages.comawsjournal.org These comparisons highlight that while the core mechanism is shared, differences in chemical structure can lead to variations in herbicidal activity, residual effect, and potential for crop injury depending on the plant species and application method. agropages.comawsjournal.org

Furthermore, the development of resistance to PPO inhibitors in weed species is an ongoing challenge. chimia.chscielo.brcambridge.org Resistance mechanisms can involve alterations at the target site (PPO enzyme) or non-target site mechanisms such as enhanced metabolism of the herbicide. scielo.brcambridge.org Studies investigating resistance to PPO inhibitors often compare the effectiveness of different compounds, including this compound, against resistant biotypes to understand cross-resistance patterns and develop strategies for sustainable weed management. scielo.brgoogle.comgoogle.com For example, some PPO-resistant weeds exhibit reduced susceptibility to a range of PPO inhibitors, including this compound, flumioxazin, fomesafen, and lactofen, often linked to specific mutations or deletions in the PPO gene. scielo.brgoogle.comgoogle.com

The structural variations among PPO inhibitors contribute to differences in their physical and chemical properties, such as water solubility, volatility, and soil persistence, which in turn affect their environmental fate and application versatility (e.g., pre-emergence vs. post-emergence activity). pioneer.comagropages.comherts.ac.uk

Here is a table summarizing some key aspects of this compound and its mechanism:

| Aspect | Description |

| Herbicide Group | Group 14 (HRAC), PPO Inhibitor |

| Primary Target Enzyme | Protoporphyrinogen Oxidase (PPO) / Protox (EC 1.3.3.4) |

| Molecular Mechanism | Inhibits the oxidation of protoporphyrinogen IX to protoporphyrin IX by binding to the PPO active site. pioneer.comchimia.ch |

| Accumulated Metabolite | Protoporphyrinogen IX, which is then converted to the photodynamic protoporphyrin IX in the cytoplasm. scielo.br |

| Downstream Effect | Generation of reactive oxygen species (ROS) in the presence of light, leading to lipid peroxidation and cell membrane disruption. pioneer.comscielo.brcambridge.org |

| Visible Symptoms | Rapid desiccation, chlorosis, necrosis, leaf bronzing. pioneer.com |

| Chemical Family | N-phenyl-triazolinone |

Synthesis and Structural Modification Research

Industrial and Laboratory Synthesis Pathways

The synthesis of Azafenidin involves several key steps, with both laboratory and commercial processes being developed. acs.orgacs.org

Development of Commercial Synthesis Processes

The commercial synthesis of this compound presented challenges in meeting cost requirements for the specialty-herbicide market. acs.org An original laboratory synthesis route involved the preparation of an arylhydrazine through classical Fischer hydrazine (B178648) synthesis, followed by coupling with an imino ether to form an amidrazone. acs.org This amidrazone was then converted to its dilithio derivative and cyclized with phosgene (B1210022) to yield this compound. acs.org However, this route faced barriers to commercialization, partly due to issues with diazotization in preparing the required arylhydrazine. acs.org

A critical breakthrough for commercial synthesis was the discovery of a novel route for the triazolinone ring system and a practical, environmentally benign process for producing 5-cyanovaleramide. acs.orgacs.org The improved process starts with the selective hydrolysis of adiponitrile (B1665535), a nylon intermediate, to 5-cyanovaleramide. acs.orgacs.orglookchem.com This intermediate is then transformed via a Hofmann rearrangement and Pinner-type cyclization to produce a key amidine carboxylate intermediate that contains the carbon atoms necessary for the triazolinone ring. acs.orgacs.org This approach preserves all six carbon atoms of adiponitrile and facilitates a 2+3 cyclocondensation with arylhydrazines, replacing a more costly 4+1 cyclocondensation used in the initial route that involved an amidrazone and phosgene or a phosgene surrogate. acs.orgacs.orgacs.org This optimized process enabled the efficient and economical manufacture of this compound. acs.orgacs.orgacs.org

Synthetic Methodologies for Triazolinone Ring Systems

The triazolinone ring system is a crucial structural component of this compound and other herbicides. researchgate.netasianpubs.org Various synthetic methodologies have been developed for the construction of this heterocyclic system. The commercial synthesis of this compound highlights a 2+3 cyclocondensation of an amidine carboxylate intermediate with arylhydrazines as an efficient method. acs.orgacs.orgacs.org

Research into triazolinone derivatives also describes synthetic routes starting from appropriately substituted anilines, which are converted into the corresponding phenylhydrazines via diazotization and subsequent reduction. researchgate.net These phenylhydrazines are then converted into the triazolinone ring. researchgate.net Another approach involves the reaction of intermediates with sulfonyl chlorides to obtain substituted triazolinone derivatives. mdpi.com

Analogues and Derivatives Development

The success of this compound has led to the design and synthesis of numerous triazolinone analogues and derivatives to explore their potential as herbicides with improved properties or broader spectrum activity. researchgate.netnih.govasianpubs.org

Design and Synthesis of Novel Triazolinone Derivatives

Novel triazolinone derivatives are designed by modifying the basic this compound structure, particularly the substituents on the phenyl ring and the N-4 position of the triazolinone ring. nih.govmdpi.com For instance, a series of triazolinone derivatives containing a strobilurin pharmacophore have been designed and synthesized with the goal of discovering new analogues with high herbicidal activity. researchgate.netnih.gov These syntheses often involve multi-step procedures, starting from key intermediates and employing various chemical reactions such as coupling, cyclization, and functional group transformations. researchgate.netmdpi.com

Examples of synthesized derivatives include those with different substitution patterns on the phenyl ring and variations at the N-4 position. nih.gov The synthesis of these compounds allows for the systematic investigation of how structural changes impact herbicidal efficacy. nih.gov

Structure-Activity Relationship (SAR) Studies for Herbicidal Efficacy

Structure-Activity Relationship (SAR) studies are essential in understanding how the chemical structure of this compound and its derivatives relates to their herbicidal activity. nih.govacs.orglookchem.commit.eduigi-global.com Analysis of phenyltriazolinones, including this compound, has indicated that the 2,4,5-trisubstituted phenyl structure plays a significant role in their herbicidal activity. nih.gov Specific substitution patterns on the phenyl ring have been identified as crucial for potent compounds, such as fluorine or chlorine at the C-2 position and chlorine at the C-4 position, while a range of substitutions are acceptable at the C-5 position. nih.gov

Regarding the N-4 substituent, while the CHF₂ group often leads to high herbicidal activity in related compounds, the effectiveness of this compound demonstrates that other groups at this position are also acceptable. nih.gov SAR studies help guide the design of new derivatives by identifying structural features that enhance herbicidal efficacy. igi-global.com Quantitative structure-activity relationship (QSAR) studies have also been applied to analyze the relationship between physicochemical parameters and herbicidal activity in related compound series, indicating the importance of factors like hydrophobicity. nih.govarkat-usa.orgfrontiersin.orgedap-cluster.com

Computational Chemistry and Molecular Modeling in Synthesis Design

Computational chemistry and molecular modeling play an increasingly important role in the design of chemical synthesis and the development of new compounds, including herbicides like this compound derivatives. mit.eduresearchgate.netfrontiersin.org These tools can assist in predicting reaction outcomes, designing synthetic pathways, and understanding the interactions between molecules and their biological targets. mit.eduresearchgate.netfrontiersin.org

Molecular modeling studies can provide insights into how herbicides bind to their target enzymes, such as protoporphyrinogen (B1215707) oxidase (PPO). researchgate.net For instance, molecular modeling has been used to understand the binding of PPO inhibitors, suggesting that certain structural features of herbicides can mimic parts of the enzyme's natural substrate. researchgate.net This understanding can inform the design of novel derivatives with improved binding affinity and herbicidal activity. researchgate.net Computational methods, including QSAR and molecular dynamics simulations, are utilized to analyze the relationship between structure and activity and to predict the behavior of potential new herbicide candidates before extensive experimental synthesis and testing. frontiersin.orgnih.govjst.go.jp

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational quantum mechanical modeling method widely used in chemistry and materials science to investigate the electronic structure and properties of molecules wikipedia.orgresearchgate.net. In the context of this compound and related compounds, DFT has been applied to study their electronic properties and understand their structure-activity relationships nih.govd-nb.info.

DFT calculations can provide insights into molecular properties such as frontier orbital energies (HOMO and LUMO) and electrostatic potential, which are considered important factors influencing bioactivity nih.gov. For instance, studies on triazolinone derivatives have utilized DFT to calculate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as the energy gap between them (ΔE = ELUMO - EHOMO) nih.govd-nb.info. These parameters can help elucidate the biological mechanism of the compounds nih.gov.

Research has shown that the location of HOMO and LUMO electron density within the molecule can be relevant to its activity. For a specific triazolinone compound, DFT calculations indicated that the HOMO was primarily located on the OCH₃ group and the triazolinone ring, while the LUMO was distributed across the OCH₃ group, a dichlorobenzene ring, and the triazolinone ring nih.gov. DFT-based quantum chemical descriptors have also been incorporated into quantitative structure-activity relationship (QSAR) studies to provide predictive equations for the activity of related compounds chimia.ch.

Predictive Modeling for Bioactivity Optimization

Predictive modeling, particularly using Quantitative Structure-Activity Relationship (QSAR) approaches, is a significant tool in the research and development of agrochemicals like this compound igi-global.comedap-cluster.comnih.govtandfonline.com. QSAR models aim to establish a quantitative relationship between the chemical structures of compounds and their biological activities, enabling the prediction of the activity of new or untested compounds nih.govnih.gov.

For this compound and related PPO inhibitors, QSAR studies have been employed to understand how structural variations influence herbicidal activity nih.govchimia.ch. These models utilize molecular descriptors, which are numerical representations of a compound's structural and physicochemical properties, to build predictive equations nih.govtandfonline.comnih.gov. By analyzing the correlation between these descriptors and the observed biological activity, researchers can identify key structural features that contribute to potency nih.gov.

Predictive modeling can guide the design of new molecules with optimized bioactivity by suggesting structural modifications likely to enhance the desired effect nih.govacs.orgacs.org. For example, QSAR analysis has indicated the importance of specific substituents and their properties, such as lipophilicity, for the dermal absorption of pesticides tandfonline.com. In the context of PPO inhibitors, QSAR has been used to derive predictive equations for activity based on quantum-chemical descriptors, including those derived from DFT calculations chimia.ch. While QSAR models have shown utility in predicting various biological endpoints, including toxicity and environmental behavior, their application in pesticide design is an ongoing area of development edap-cluster.comnih.govtandfonline.comacs.orgacs.org.

Molecular docking is another computational technique used in predictive modeling to simulate the interaction between a small molecule (like this compound) and its biological target (such as the PPO enzyme) acs.orgnih.govresearchgate.net. This method helps predict the binding mode and affinity of a compound, providing insights into the molecular basis of its activity and aiding in the design of more effective analogues acs.orgnih.gov.

Environmental Fate and Ecotoxicological Impact on Non Target Organisms

Degradation Pathways in Environmental Compartments

Azafenidin undergoes degradation through various processes in the environment, including microbial activity and photolysis.

Microbial degradation is a primary mode of breakdown for this compound in the environment flvc.orgcaws.org.nzucanr.edu. In soil, microorganisms play a significant role in its dissipation agropages.comucanr.edu. The rate of microbial degradation can be influenced by factors such as soil type, temperature, water content, oxygen availability, pH, and nutrient availability wrc.org.zaucanr.edu. Higher microbial activity, often associated with higher soil organic matter content, can lead to increased rates of microbial degradation for pesticides susceptible to this process wrc.org.za.

This compound is susceptible to degradation by photolysis in aquatic systems, particularly under daylight conditions herts.ac.ukagropages.com. While stable to hydrolysis, it is degraded microbially and by photolysis in water agropages.com. Studies indicate that this compound can rapidly photodegrade in aquatic systems with a half-life of 1.5 to 2 days under natural sunlight equivalents ucanr.edu. The half-life in aquatic systems under laboratory conditions has been reported as 96 days agropages.com. Photochemical degradation can alter the environmental fate and toxicity of pesticides rsc.org.

In soil and plants, a common degradation reaction for this compound is O-dealkylation lookchem.comchemicalbook.comtarbaweya.org. This process involves the removal of the propargyl group attached to the oxygen atom on the phenyl ring nih.govlookchem.comchemicalbook.com. In soil, minor degradation reactions can include the subsequent methylation of the O-dealkylated product and the reduction of the propynyl (B12738560) group under anaerobic conditions lookchem.comchemicalbook.com. This compound can also be split to form the triazolinone heterocycle in soil and under light lookchem.comchemicalbook.com.

In plants, metabolism of xenobiotics like herbicides often involves oxidation reactions, including O-dealkylation and aromatic hydroxylation, often catalyzed by cytochrome P450 monooxygenases unl.edumdpi.com. These Phase I reactions can lead to detoxification unl.edu. Following these transformations, conjugation with endogenous compounds like carbohydrates can occur, further reducing toxicity and facilitating compartmentation within plant tissues . While specific details on this compound metabolism within plants are limited in the provided text, the general pathways of O-dealkylation, hydroxylation, and conjugation are common mechanisms for herbicide detoxification in plant matrices unl.edu.

Photodegradation Kinetics and Products in Aquatic Systems

Environmental Persistence and Mobility Studies

The persistence and mobility of this compound in the environment determine how long it remains in a particular compartment and its potential to move to other areas, such as groundwater.

This compound is considered moderately persistent in soil herts.ac.uk. Its half-life in soil can vary depending on environmental conditions, particularly microbial activity ucanr.eduwrc.org.za. Reported soil degradation half-lives in studies conducted in the US ranged from 4 to 129 days across different locations and soil types ucanr.edu. Another source indicates a half-life range of 10 to 45 days wrc.org.za. Soil photolysis plays a minor role in soil degradation compared to microbial processes ucanr.edu. Factors such as soil type, temperature, moisture, organic matter content, and microbial activity all influence soil persistence ucanr.edu.

This compound has low mobility and leaching potential in soil flvc.orgcaws.org.nz. It binds tightly to soil particles, which minimizes its movement in leaching experiments agropages.com. This strong adsorption to soil organic matter and clay contributes to its limited mobility pioneer.comunl.edu. Studies have indicated that this compound is not expected to leach to groundwater agropages.com. Leaching patterns can be similar in different soil types initially, but a higher degree of leaching might be apparent in certain soils like sandy clay loam compared to sandy loam wrc.org.za. However, at the end of a trial period, detectable levels below a certain soil depth (e.g., 20 cm) may not be found, suggesting that while some leaching can occur, degradation during the study period limits its downward movement wrc.org.za. The adsorption of this compound does not show significant differences based on soil depth or type, suggesting similar leaching characteristics across different soils wrc.org.za. Predictive groundwater modeling studies have indicated a low risk of leaching in certain environments flvc.org.

Here is a summary of some environmental fate data for this compound:

| Property | Value | Source |

| Aqueous Solubility | Moderate (18 ppm) | herts.ac.ukflvc.orgcaws.org.nz |

| Semi-volatility | Semi-volatile | herts.ac.uk |

| Persistence in Soil | Moderately persistent | herts.ac.uk |

| Half-life in Soil | 4 - 129 days (range) / 10 - 45 days (range) | ucanr.edu / wrc.org.za |

| Persistence in Water | Does not persist in water in daylight | herts.ac.uk |

| Half-life in Aquatic Systems | 1.5 - 2 days (photodegradation) / 96 days (lab) | ucanr.edu / agropages.com |

| Mobility/Leaching Potential | Low | flvc.orgcaws.org.nz |

| Soil Adsorption (Koc) | 186 - 579 (depending on soil type, pH) | agropages.com |

Soil Persistence Dynamics

Ecotoxicological Effects on Non-Target Flora and Fauna

Pesticides, including herbicides like this compound, can have adverse effects on a diverse range of non-target species across various trophic levels in both terrestrial and aquatic ecosystems mdpi.comnih.gov. Assessing the toxicity of pesticides to non-target organisms is a standard component of the registration process, although laboratory studies often use a limited number of surrogate species mdpi.com.

Aquatic Organism Responses (e.g., Fish, Daphnia, Algae)

This compound shows low to moderate toxicity to most aquatic organisms herts.ac.uk. Acute toxicity to aquatic species is typically determined using organisms representing different trophic levels, such as fish (vertebrates), Daphnia (invertebrates), and algae (plants) chemsafetypro.comnih.gov. Toxicity is often expressed as the median lethal concentration (LC50) for fish, representing the concentration that kills 50% of a test population within a specified time (commonly 96 hours), or the median effective concentration (EC50) for organisms like Daphnia and algae, representing the concentration that causes a 50% effect (e.g., immobilization in Daphnia or reduction in growth/growth rate in algae) within a given exposure period chemsafetypro.comconcawe.eu. Chronic toxicity is often assessed using the No Observed Effect Concentration (NOEC), the concentration below which an unacceptable effect is unlikely to be observed chemsafetypro.com.

Based on available data, this compound exhibits varying levels of toxicity across different aquatic organisms.

| Organism | Endpoint | Value (mg/L) | Source |

| Fish | LC50 (96h) | Moderate | herts.ac.uk |

| Daphnia | EC50 (48h) | Moderate | herts.ac.uk |

| Algae | EC50 | Moderate | herts.ac.uk |

While specific numerical values for LC50 and EC50 for this compound in aquatic organisms are indicated as moderate herts.ac.uk, detailed research findings often provide more precise data points for various species under specific test conditions. Studies on aquatic toxicity utilize methods such as OECD guidelines, testing substances as water accommodated fractions (WAFs) in sealed vessels, particularly for poorly water-soluble and volatile substances concawe.eu.

Terrestrial Invertebrate Responses (e.g., Honeybees)

This compound demonstrates low to moderate toxicity to honeybees (Apis spp.) herts.ac.uk. Acute toxicity to honeybees is commonly assessed through oral and contact exposure studies, with results expressed as the median lethal dose (LD50), the dose at which 50% of the test organisms die epa.govnih.gov.

Available data indicates that this compound has a relatively low acute oral toxicity to honeybees.

| Organism | Endpoint | Value (µ g/bee ) | Source |

| Honeybees | Oral acute LD50 | > 20 | herts.ac.uk |

Tier 1 acute oral toxicity data for adult honey bees are used in screening-level assessments for potential risks to non-target terrestrial invertebrate insects, including pollinators epa.gov. Research on other insecticides, such as neonicotinoids, highlights the importance of considering both acute and chronic toxicity, as well as larval exposure, and notes that sensitivity can vary between different honeybee colonies and strains epa.govnih.gov.

Avian Responses

This compound shows low to moderate toxicity to birds herts.ac.uk. Avian toxicity studies often determine the median lethal dose (LD50) or median lethal concentration (LC50) in dietary exposure tests energy.govregulations.gov.

Studies have evaluated the dietary toxicity of this compound in bird species like the mallard duck and bobwhite quail.

| Organism | Endpoint | Value (mg/kg or mg/kg diet) | Source |

| Mallard duck | Dietary LC50 | > 20,000 | energy.gov |

| Bobwhite quail | Dietary LC50 | > 5,000 | energy.gov |

| Bobwhite quail | Acute Oral LD50 | 900 | regulations.gov |

These values suggest that this compound is practically non-toxic to these avian species based on acute oral and dietary exposures energy.govregulations.gov.

Impact on Non-Target Plant Species

As a herbicide, this compound is designed to inhibit plant growth, and thus, it can impact non-target plant species dntb.gov.ua. The impact on non-target plants is a critical aspect of its ecotoxicological profile regulations.govdntb.gov.ua. Herbicides can affect non-target plants both within and outside agricultural fields mdpi.com. Effects on non-target plants can include phytotoxic symptoms such as chlorosis (yellowing) and necrosis (tissue death), particularly at higher application rates ceon.rs. The sensitivity of non-target plants to this compound can vary . Residual this compound in the soil can also affect subsequent crops .

Research findings indicate that this compound can cause slight phytotoxic symptoms in the initial growth stages of some plants, with the severity increasing with higher application rates ceon.rs. Soil moisture and rainfall distribution after application can influence crop tolerance and the phytotoxic effect ceon.rs.

Herbicide Resistance Mechanisms and Management Strategies

Evolution and Dynamics of Resistance in Weed Populations

Herbicide resistance evolves primarily due to the intense selection pressure imposed by repeated applications of herbicides with the same mode of action ucdavis.eduresearchgate.netbioone.org. Initially, a small number of naturally resistant plants may exist within a susceptible weed population bioone.org. These resistant individuals survive herbicide application and reproduce, increasing the frequency of resistance alleles in subsequent generations ucdavis.edubioone.org. Over time, if the same herbicide or herbicides with the same mode of action are continuously used, the resistant population can dominate the field, leading to control failures ucdavis.edumdpi.com.

The rate at which resistance evolves is influenced by several factors, including the initial frequency of resistance alleles, the inheritance of resistance traits, the fitness cost associated with resistance in the absence of the herbicide, gene flow between populations, and the efficacy and frequency of herbicide applications ucdavis.edubioone.orgmdpi.comnih.gov. Simple population genetic models have been used to understand the interplay of these factors and predict the potential for resistance evolution under different management scenarios ucdavis.edubioone.orgmdpi.com. For instance, modeling studies have shown that resistance can evolve rapidly under repeated herbicide use, driven by weed fecundity and herbicide efficacy mdpi.com. The buffer effect of the weed seed bank can delay and smooth the growth rate of the resistant seed bank mdpi.com.

Molecular Basis of Azafenidin Resistance

Resistance to PPO-inhibiting herbicides like this compound can be conferred by both target-site and non-target-site mechanisms pioneer.comgoogle.com.

Target-site resistance (TSR) involves alterations to the herbicide's protein target, reducing the herbicide's ability to bind and exert its effect researchgate.netnih.govnih.govgrowiwm.org. For PPO inhibitors, TSR typically involves mutations in the gene encoding the PPO enzyme pioneer.comgoogle.com. These mutations can be point mutations, resulting in a single amino acid change in the PPO protein, or in some cases, codon deletions nih.govmdpi.comchimia.chunl.edu. These changes can alter the shape of the active site or surrounding regions, reducing the affinity of the PPO enzyme for the herbicide nih.govmdpi.comresearchgate.net.

A unique mechanism of PPO inhibitor resistance identified in some weeds is a glycine (B1666218) codon deletion in the PPX2L gene, which encodes PPO isoforms located in both plastids and mitochondria chimia.chresearchgate.net. This deletion has been shown to affect the hydrogen-bonding network and change the conformation of the binding pocket, weakening the interaction between the mutated PPO and the inhibitor researchgate.net. Increased expression or amplification of the target gene, leading to an overproduction of the PPO enzyme, can also be a less common TSR mechanism nih.govmdpi.com.

Non-target-site resistance (NTSR) mechanisms reduce the amount of active herbicide reaching the target site or mitigate its effects without altering the target protein itself researchgate.netnih.govnih.govgrowiwm.org. Enhanced metabolism is considered a major NTSR mechanism and a significant threat due to its potential to confer resistance to multiple herbicide classes researchgate.netnih.govwsu.edu.

In enhanced metabolism, resistant plants detoxify the herbicide more rapidly than susceptible plants through increased activity of specific enzymes researchgate.netnih.govnih.gov. Key enzyme families involved in herbicide metabolism include cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and UDP-glucosyl transferases nih.govnih.govmdpi.com. These enzymes can modify the herbicide molecule through oxidation, reduction, hydrolysis (Phase I), conjugation with endogenous substances like glutathione or glucose (Phase II), and further compartmentalization or degradation (Phase III) pioneer.comresearchgate.netwsu.edu.

While the specific metabolic pathways conferring this compound resistance through NTSR are still being elucidated in detail, research on resistance to other PPO inhibitors and herbicides suggests that enhanced metabolism mediated by P450s and GSTs can play a significant role mdpi.com. NTSR can also involve reduced herbicide absorption or translocation within the plant, preventing the herbicide from reaching the site of action in sufficient concentration researchgate.netnih.govnih.gov.

Target-Site Resistance Mechanisms

Cross-Resistance Patterns and Their Implications

Cross-resistance occurs when a weed population resistant to one herbicide is also resistant to other herbicides, typically those with the same mode of action nih.govajol.infocambridge.org. This is often a characteristic of target-site resistance, where a single mutation in the target protein confers resistance to multiple herbicides that bind to the same site nih.govgrowiwm.orgcambridge.org. For PPO inhibitors, a target-site mutation might lead to cross-resistance to other herbicides within the PPO-inhibiting group chimia.ch.

However, cross-resistance can also be conferred by non-target-site mechanisms, particularly enhanced metabolism nih.govnih.govwsu.eduajol.info. Metabolic resistance can sometimes provide resistance to herbicides from different chemical families or even different modes of action if the same metabolic enzymes are capable of detoxifying multiple herbicide molecules researchgate.netnih.govwsu.edumdpi.com. This makes NTSR-based cross-resistance more complex and challenging to manage with traditional herbicide rotation strategies wsu.edu.

Understanding cross-resistance patterns is crucial for designing effective resistance management strategies ajol.infoeppo.int. If cross-resistance exists between this compound and other commonly used herbicides, simply rotating with those herbicides will not effectively manage resistant populations wsu.eduajol.info. Studies assessing the efficacy of this compound against weed biotypes resistant to other herbicide groups can help determine potential cross-resistance issues weedscience.org. For example, greenhouse experiments have evaluated this compound's efficacy against weed biotypes resistant to photosystem II inhibitors and paraquat, providing insights into potential cross-resistance patterns weedscience.org.

Research on Resistance Management Approaches

Research into managing herbicide resistance focuses on developing strategies to prevent or delay the evolution of resistance and to manage already resistant populations croplife.org.au.

Integrated Weed Management (IWM) is a key strategy for combating herbicide resistance, including resistance to this compound nih.govfao.orggrowiwm.orgeos.comiwmpraise.eu. IWM involves combining multiple weed control tactics to reduce reliance on a single method, such as herbicides growiwm.orgeos.comiwmpraise.eunsw.gov.au. This diversification of tactics reduces the selection pressure for resistance to any single herbicide mode of action bioone.orgcroplife.org.au.

Components of an IWM strategy incorporating this compound could include:

Herbicide Rotation and Mixtures: Rotating this compound with herbicides from different HRAC/WSSA groups with distinct modes of action is essential wsu.educroplife.org.au. Using tank mixtures of this compound with effective herbicides from other groups can also help manage weeds and delay the onset of resistance, provided the herbicides in the mixture are effective against the target weed population ucdavis.eduwsu.edu.

Cultural Control Methods: Implementing cultural practices that promote crop competitiveness and suppress weed growth can reduce the need for herbicide applications. These include optimizing planting density and row spacing, using competitive crop varieties, managing nutrients to favor the crop, and utilizing cover crops growiwm.orgeos.comiwmpraise.eu. Crop rotation, involving different crops with varying life cycles and associated weed management practices, can disrupt weed cycles and reduce the build-up of resistant populations bioone.orgmdpi.comnih.govgrowiwm.orgeos.com.

Mechanical and Physical Control Methods: Techniques such as tillage, mowing, and hand weeding can physically remove or kill weeds, reducing the seed bank and the number of plants exposed to herbicide selection pressure growiwm.orgeos.comnsw.gov.au. Harvest weed seed control, which involves capturing or destroying weed seeds at harvest, is another important mechanical tactic growiwm.org.

Preventive Measures: Preventing the introduction and spread of resistant weed seeds is crucial. This includes using clean seed, cleaning equipment, and managing field borders growiwm.orgeos.comnsw.gov.au.

Research utilizing simulation models has shown that diversifying cropping sequences and herbicide applications are among the most effective strategies for slowing the evolution of herbicide resistance mdpi.comnih.gov. Implementing a systems approach to resistance management, which considers the entire cropping system and utilizes a combination of tactics, is promoted by industry organizations .

Data on the efficacy of this compound within integrated weed management programs can be gathered through field trials and modeling studies. While specific detailed data tables on this compound within IWM were not extensively found in the search results, the general principles of IWM and the research on resistance evolution provide a framework for its effective use.

| Resistance Mechanism | Description | Impact on Herbicide Efficacy | Management Implications |

| Target-Site Resistance (TSR) | Alteration of the herbicide binding site on the target protein (PPO). | Reduced binding affinity of this compound. | Rotate with different MoA herbicides; mixtures. |

| Non-Target-Site Resistance (NTSR): Enhanced Metabolism | Increased detoxification of this compound by plant enzymes (e.g., P450s, GSTs). | Herbicide is broken down before reaching target. | More complex; may confer cross-resistance; IWM essential. |

| Non-Target-Site Resistance (NTSR): Reduced Absorption/Translocation | Reduced uptake or movement of this compound within the plant. | Less herbicide reaches the target site. | Less common mechanism; IWM important. |

Table 1: Overview of Herbicide Resistance Mechanisms relevant to this compound

Herbicide Rotation and Combination Studies

Herbicide rotation involves alternating herbicides with different MOAs in successive years or seasons to prevent the repeated selection pressure from a single MOA cambridge.orgbioone.orgcroplife.org.au. Herbicide combinations, or tank mixes, involve applying two or more herbicides with different MOAs simultaneously cambridge.orgbioone.orgcroplife.org.au. Both strategies are vital components of herbicide resistance management programs cambridge.orgbioone.orgnih.govwssa.net. For mixtures to be effective in managing resistance, the herbicides should ideally have similar efficacy, similar soil residual activity, and different propensities for selecting resistant individuals within the target weed population awsjournal.orgcanadianagronomist.ca.

Research has explored the efficacy of this compound in combination with other herbicides for enhanced weed control and potential resistance management. Studies in citrus groves examined tank mix applications of this compound with bromacil (B1667870) or diuron (B1670789). These studies found that tank mix applications of this compound with bromacil or diuron achieved similar control of test weed species as this compound applied alone cabidigitallibrary.org. However, another study indicated no significant difference in the control of test weeds when this compound was tank-mixed with bromacil or diuron compared to this compound alone cabidigitallibrary.org.

In greenhouse experiments evaluating preemergence control of yellow nutsedge (Cyperus esculentus) and hairy beggarticks (Bidens pilosa), this compound was tested alone and in tank mixes with thiazopyr (B54509) bioone.orgcambridge.org. This compound alone demonstrated control of yellow nutsedge, with increasing control observed at higher rates bioone.orgcambridge.org. However, when thiazopyr was tank-mixed with this compound, the control of yellow nutsedge was reduced compared to this compound applied alone at the same rates bioone.orgcambridge.org. This suggests a potential antagonistic interaction between thiazopyr and this compound for yellow nutsedge control bioone.orgcambridge.org. The root plus tuber dry weight of yellow nutsedge also increased significantly when thiazopyr was mixed with this compound at certain rates, further indicating antagonism bioone.orgcambridge.org. Sequential applications of these herbicides also reproduced these antagonistic responses bioone.orgcambridge.org.

Studies have also investigated this compound in combination with sulfometuron (B1207853) for weed control in tree seedlings researchgate.netbioone.org. Applications of this compound alone and in combination with sulfometuron resulted in significant levels of bare ground researchgate.net. While no single treatment consistently ranked best for all tree species evaluated, this compound treatments generally resulted in favorable growth responses in seedlings researchgate.netbioone.org.

The effectiveness of herbicide combinations can depend on the weed species and the specific herbicides used cabidigitallibrary.orgbioone.orgcambridge.org. While some combinations with this compound have shown similar efficacy to this compound alone, others have demonstrated antagonistic effects cabidigitallibrary.orgbioone.orgcambridge.org. These findings underscore the importance of evaluating specific herbicide combinations for their efficacy and potential interactions in the context of resistance management.

Data from studies on this compound combinations are presented in the following interactive tables:

Table 1: Efficacy of this compound Alone vs. Tank Mix with Bromacil or Diuron on Test Weeds in Citrus

| Treatment | Weed Control Efficacy | Notes | Citation |

| This compound Alone | Effective | Immediate damaging effects on emerging seedlings cabidigitallibrary.org. | cabidigitallibrary.org |

| This compound + Bromacil (Tank Mix) | Similar to this compound Alone | No significant difference observed in some studies cabidigitallibrary.org. | cabidigitallibrary.org |

| This compound + Diuron (Tank Mix) | Similar to this compound Alone | No significant difference observed in some studies cabidigitallibrary.org. | cabidigitallibrary.org |

Table 2: Effect of this compound and Thiazopyr Combinations on Yellow Nutsedge Control

| Treatment | This compound Rate (kg ai/ha) | Thiazopyr Rate ( kg/ha ) | Average Yellow Nutsedge Control (21 & 42 DAT) | Notes | Citation |

| This compound Alone | 0.28 | - | 70% | Control increased with rate bioone.orgcambridge.org. | bioone.orgcambridge.org |

| This compound Alone | 0.56 | - | 86% | bioone.orgcambridge.org | |

| This compound Alone | 1.12 | - | 90% | bioone.orgcambridge.org | |

| Thiazopyr Alone | - | 1.12 | 10% | Low control bioone.orgcambridge.org. | bioone.orgcambridge.org |

| This compound + Thiazopyr (Tank Mix) | 0.28 | 1.12 | 41% | Reduced control compared to this compound alone bioone.orgcambridge.org. | bioone.orgcambridge.org |

| This compound + Thiazopyr (Tank Mix) | 0.56 | 1.12 | 69% | Reduced control compared to this compound alone bioone.orgcambridge.org. | bioone.orgcambridge.org |

| This compound + Thiazopyr (Tank Mix) | 1.12 | 1.12 | 78% | Reduced control compared to this compound alone bioone.orgcambridge.org. | bioone.orgcambridge.org |

Rotation of crops is another strategy that complements herbicide rotation by disrupting weed life cycles and allowing for the use of herbicides with different MOAs cambridge.orgbioone.org. While crop rotation itself does not eliminate weeds, it can help reduce weed populations, including those with herbicide resistance awsjournal.org. The effectiveness of crop rotation in managing resistant weeds is influenced by the competitiveness of the rotational crop, planting and harvesting times relative to the weed, and the availability and efficacy of registered herbicides for that crop awsjournal.org.

Efficacy and Application Research in Non Human Agricultural Systems

Pre-Emergence Herbicide Activity Evaluation

Research has demonstrated azafenidin's effectiveness as a pre-emergence herbicide in various agricultural systems. Studies in Florida citrus indicated that this compound applied pre-emergence at 16.0 ounces of active ingredient per acre provided four to six months of commercially acceptable weed control, depending on weather conditions and weed pressure flvc.org. This performance was noted as significantly greater than standard use rates of other residual herbicides like Krovar® I and Solicam flvc.org.

Under controlled greenhouse conditions, this compound exhibited immediate damaging effects on emerging weed seedlings, causing them to become chlorotic and die within one week even at lower rates (0.56 kg a.i./ha) cabidigitallibrary.org. Complete mortality was observed within two weeks with even lower rates (0.28 kg a.i./ha) in subsequent studies cabidigitallibrary.org. This rapid necrotic symptom development and seedling death shortly after emergence have been consistently reported cabidigitallibrary.org.

Field trials in France on ornamental trees and shrubs showed that this compound applied pre-emergence at 480 g a.i./ha provided broad-spectrum control of annual grasses and broadleaf weeds, along with an inhibitory effect on the growth of liverwort (Marchantia polymorpha) agropages.com. Studies in Brazil evaluating this compound in Eucalyptus camaldulensis plantations also involved pre-emergence applications awsjournal.org.

Efficacy Across Diverse Weed Species and Plant Systems

This compound provides control over a broad spectrum of weed species, including both grasses and broadleaves, in various plant systems.

Grass Weed Control

This compound is effective in controlling annual grass weeds agropages.com. In Florida citrus, key controlled grass species include guineagrass and narrowleaf panicum flvc.org. Studies evaluating this compound in sunflower fields in 2001 and 2002 showed relatively high herbicide effect against annual grass weeds, with 95.2% and 77.1% control, respectively, at a rate of 80 g a.i./ha ceon.rs. Increasing the herbicide rate to 100 g a.i./ha demonstrated improved control of annual weeds ceon.rs. In Eucalyptus camaldulensis plantations in Brazil, rates of this compound at 500 g a.i./ha or higher were effective in controlling Brachiaria decumbens for up to 180 days after application awsjournal.org.

Broad-Leaved Weed Control

This compound is also effective against broad-leaved weeds agropages.com. In Florida citrus, controlled broadleaf species include Spanish needles, goatweed, and balsamapple vine flvc.org. Greenhouse studies identified tall morningglory (Ipomoea purpurea), hairy beggarticks (Bidens frondosa), redroot pigweed (Amaranthus retroflexus), and milkweed vine (Morrenia odorata) as susceptible broadleaf species, with complete control achieved at rates as low as 0.28 kg a.i./ha within two weeks cabidigitallibrary.org. In sunflower fields, this compound at 80 g a.i./ha provided 93.2% and 85.8% control of broad-leaved weeds in 2001 and 2002, respectively ceon.rs. Field trials in the US demonstrated that this compound applied to sugarcane provided good control (87-100%) of red morningglory (Ipomoea coccinea), which was superior to commercial references like atrazine, diuron (B1670789), terbacil, and metribuzin (B1676530) agropages.com. In Brazil, this compound at rates of 500 g a.i./ha or higher effectively controlled Commelina benghalensis, Richardia brasiliensis, and Sida santaremnensis awsjournal.org.

However, some weed species exhibit tolerance to this compound. Speedwell is reported to be exceptionally tolerant agropages.com.

Specific Crop Tolerance and Selectivity (e.g., Citrus, Grapes, Sugarcane)

Crop tolerance and selectivity are crucial aspects of herbicide application. Research indicates that this compound demonstrates good selectivity in several perennial crops, including citrus, grapes, and sugarcane, largely due to its low mobility and the deep root systems of these crops agropages.comflvc.orggovinfo.gov.

In Florida citrus, tests on various citrus varieties and rootstocks showed excellent tolerance to this compound, with no signs of injury even at rates significantly higher than anticipated field use rates flvc.org. Data from 23 pre-emergence tests in Florida summarized that this compound at 16.0 ounces active ingredient per acre was well tolerated flvc.org. Greenhouse studies with citrus rootstock seedlings showed that symptoms of phytotoxicity were obvious on the upper leaves, with the severity varying among rootstocks (Volkamer > Carrizo = Swingle) and increasing with the this compound rate cabidigitallibrary.org. However, rootstocks treated within a certain rate range showed no phytotoxic symptoms beyond 4 weeks after treatment and grew similarly to untreated controls cabidigitallibrary.org.

This compound is registered for use on all citrus in the United States, as well as on sugarcane and other specialty crops flvc.orggovinfo.gov. Studies in commercial pineapple growing situations indicated that this compound applied pre-planting could effectively control perennial grasses and annual weeds at a lower dose rate compared to bromacil (B1667870), the current reference herbicide agropages.com. The studies also showed suppression of purple nutsedge (Cyperus rotundus) growth agropages.com.

Field trials in the US on sugarcane showed that this compound application underneath the crop canopy provided good weed control with only slight, rapidly recovering discolouration on the foliage agropages.com. Research in Brazil also evaluated the selectivity of this compound to Eucalyptus camaldulensis, noting that while both this compound and oxyfluorfen (B1678082) caused phytotoxicity symptoms, injuries were more intense with this compound at higher rates (≥ 600 g a.i. ha⁻¹) awsjournal.org. Early season applications to hardwood seedlings of sweetgum, sycamore, and cottonwood in the US indicated good crop tolerance, superior to that of oxyfluorfen or sulfometuron (B1207853) agropages.com.

For vineyards, this compound is not recommended for use in vineyards less than two years old, but can be used at any growth stage otherwise, with selectivity being primarily positional due to the product's low mobility and the deep roots of the vines agropages.com. GLP tests in Europe on grapes showed no detectable residue of this compound when applied at 2 x 250 g a.i./ha bcpc.org.

Crop tolerance can be influenced by climatic conditions, particularly heavy rainfall following application, and soil types ceon.rs. Under wetter conditions, higher rates of this compound were potentially dangerous for sunflower plants, increasing the phytotoxic effect ceon.rs.

Interaction Studies with Other Agrochemicals

Herbicide mixtures are commonly used to broaden the spectrum of weed control, reduce application costs, and delay the evolution of herbicide resistance cabidigitallibrary.org. Interactions between herbicides in a mixture can be additive, synergistic, or antagonistic cabidigitallibrary.orgawsjournal.org.

Synergistic and Antagonistic Effects in Tank Mixes

Studies have investigated the interaction of this compound with other herbicides in tank mixes. In greenhouse studies, tank mix applications of this compound with bromacil or diuron achieved similar control of weed species as this compound applied alone, indicating an additive effect rather than synergy or antagonism in these specific combinations and weed species tested cabidigitallibrary.org.

However, this compound has been reported to significantly improve the efficacy of post-emergence herbicides, such as glyphosate (B1671968), and increase the speed of weed control bcpc.org. This suggests a potential synergistic interaction when mixed with glyphosate, although specific data detailing the degree of synergy was not consistently provided in the search results.

Conversely, antagonistic interactions can occur in herbicide mixtures, potentially reducing the effectiveness of one or both components awsjournal.orgmdpi.com. While the provided snippets discuss synergistic and antagonistic effects of other herbicide combinations (e.g., sethoxydim (B610796) with bentazon, glyphosate with 2,4-D), there is limited specific information detailing antagonistic effects involving this compound in tank mixes within the provided search results cabidigitallibrary.orgmdpi.comcaws.org.nz. One study mentioned that it was not possible to differentiate the effect of this compound alone or in a tank mix with bromacil or diuron on tested weed species, suggesting no significant synergistic or antagonistic effect in that context cabidigitallibrary.org.

Advanced Research Methodologies and Future Directions

Omics Technologies in Azafenidin Research

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer comprehensive insights into biological systems by analyzing large sets of molecules. Metabolomics, in particular, has been recognized as a powerful tool in pesticide research, providing a snapshot of the metabolic state of an organism in response to chemical exposure aua.gr. While general applications of metabolomics in pesticide studies have been highlighted, including the detection of various pesticides like this compound in environmental samples informahealthcare.com, specific detailed research focusing solely on this compound using comprehensive omics approaches is an area of ongoing development. Omics techniques can help identify altered metabolic pathways and potential biomarkers of exposure or effect aua.grmdpi.com. Integrating different omics disciplines can facilitate the identification of chemical signals and understand interactions at multiple biological levels conicet.gov.ar.

Chemical Probe-Based Target Identification Strategies

This compound acts as a PPO inhibitor pioneer.com. Chemical probes are valuable tools in chemical biology and drug discovery to investigate the function of specific protein targets and validate them for therapeutic or agrochemical applications researchgate.netrjeid.comthermofisher.kr. These small molecules are designed to selectively modulate a particular protein target, allowing researchers to study the biological consequences of this modulation thermofisher.kr. While the primary target of this compound is known, chemical probe-based strategies could potentially be used to confirm target engagement in complex biological systems or explore potential off-target interactions, although specific studies detailing the use of chemical probes for this compound itself were not prominently found in the search results. However, the general principles of designing and selecting effective chemical probes, emphasizing target selectivity and affinity, are well-established in chemical biology research researchgate.net.

Predictive Environmental Risk Assessment Methodologies

Predictive environmental risk assessment methodologies are crucial for evaluating the potential impact of chemicals like this compound on the environment. These methodologies often involve modeling the environmental fate of substances, including their persistence, mobility, and potential for bioaccumulation herts.ac.ukpce.parliament.nz. For this compound, studies have indicated moderate persistence in soil and low mobility and leaching potential based on its physicochemical properties herts.ac.ukflvc.org. Predictive groundwater modeling studies have suggested a low risk of leaching in certain environments flvc.org. Risk assessment frameworks are evolving to consider the effects of chemical mixtures, often employing concepts like Concentration Addition (CA) and Independent Action (IA) to predict mixture toxicity based on data from individual components hh-ra.orgnih.govrsc.org. In silico methods, such as Quantitative Structure-Activity Relationships (QSAR), are also used to estimate toxicological activity and prioritize chemicals for further assessment nih.govnih.govfrontiersin.org.

Theoretical Studies on Biological Activity and Environmental Fate

Theoretical studies, including computational chemistry and QSAR modeling, play a significant role in understanding the biological activity and environmental fate of this compound and related compounds nih.govresearchgate.netnih.gov. QSAR models aim to establish relationships between the chemical structures of compounds and their biological activities or other properties, such as environmental behavior nih.gov. These models can assist in predicting the activity of new, related triazolinone derivatives researchgate.net. Theoretical studies can also contribute to understanding the interactions between PPO inhibitors and their target enzyme chimia.ch. Furthermore, computational approaches are used in predicting environmental parameters like dermal absorption researchgate.netcore.ac.uk and modeling pesticide behavior in different soil types wrc.org.za.

Q & A

Q. Methodological Recommendations :

- Conduct meta-analyses comparing studies with similar soil/climate conditions.

- Use mixed-effects models to account for variability in experimental designs.

- Validate findings via long-term (≥180 DAA) field trials with repeated measures ANOVA .

What statistical approaches optimize analysis of this compound's dose-response relationships and residual effects?

Advanced Question

- Non-linear regression : Fit sigmoidal curves to dose-efficacy data (e.g., log-logistic models for weed control % vs. dose) .

- Time-series analysis : Evaluate residual effects using repeated measures ANOVA to detect temporal trends (e.g., control decline after 120 DAA).

- Species-specific ED₅₀/ED₉₀ : Calculate effective doses for target weeds (e.g., B. decumbens ED₉₀ = 450 g ha⁻¹) to guide application rates .

How can researchers ensure reproducibility in this compound-related experiments?

Basic Question

- Protocol transparency : Detail synthesis steps (catalysts, reaction times) and field conditions (soil type, irrigation) .

- Supplementary materials : Publish raw data (e.g., weed counts, HPLC purity assays) and statistical code (R/Python scripts) .

- Inter-lab validation : Collaborate with independent labs to verify herbicidal activity using standardized bioassays (e.g., Petri dish germination tests) .

How does this compound's residual efficacy vary across weed species, and what mechanisms underlie these differences?

Advanced Question

Residual control depends on:

- Weed physiology : B. decumbens (grass) shows higher sensitivity than C. benghalensis (broadleaf) due to differential root uptake and metabolic detoxification .

- Soil adsorption : this compound's moderate water solubility (log Kow = 3.1) prolongs activity in low-organic soils but increases leaching risk in sandy substrates.

Q. Methodological Insight :

- Conduct soil column studies to quantify herbicide mobility.

- Use gas chromatography-mass spectrometry (GC-MS) to track metabolite formation in resistant species .

What strategies minimize phytotoxicity in non-target crops during this compound application?

Advanced Question

- Dose optimization : Limit rates to ≤500 g ha⁻¹ for Eucalyptus, balancing weed control (≥84%) with acceptable injury (≤30%) .

- Formulation adjuvants : Test surfactants or encapsulation to reduce foliar absorption.

- Comparative studies : Evaluate this compound against alternatives (e.g., oxyfluorfen) using paired t-tests to identify selectivity advantages .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.